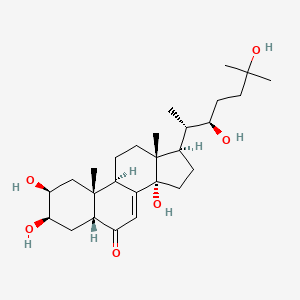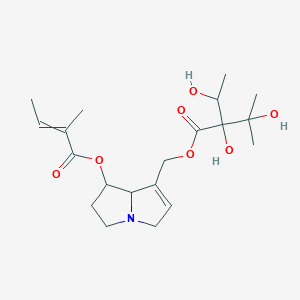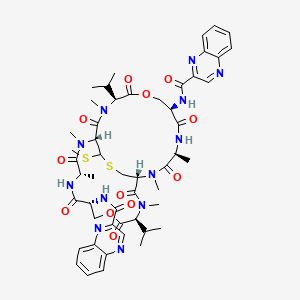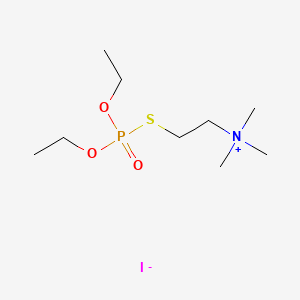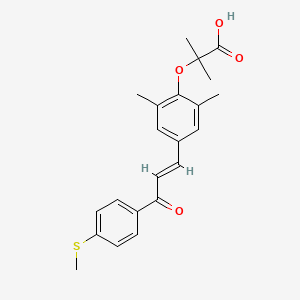
エラフブラノル
概要
説明
Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist. It is primarily used for the treatment of primary biliary cholangitis, a rare autoimmune liver disease. Elafibranor has shown promise in improving insulin sensitivity, glucose homeostasis, and lipid metabolism .
科学的研究の応用
Elafibranor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of PPAR agonists on various biochemical pathways.
Biology: Studied for its effects on cellular metabolism and gene expression.
Medicine: Used in clinical trials for the treatment of primary biliary cholangitis, type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH).
Industry: Potential applications in the development of new therapeutic agents targeting metabolic and autoimmune diseases .
作用機序
Elafibranor exerts its effects by activating PPAR α and δ receptors. These receptors play a crucial role in regulating lipid and glucose metabolism, inflammation, and bile acid synthesis. Upon activation, elafibranor modulates the expression of genes involved in these pathways, leading to improved metabolic profiles and reduced inflammation. The signaling pathway for PPAR δ includes the downregulation of CYP7A1, a key enzyme in bile acid synthesis .
Safety and Hazards
将来の方向性
Elafibranor is currently under investigation for the treatment of primary biliary cholangitis (PBC), a rare, chronic cholestatic liver disease . The U.S. Food and Drug Administration (FDA) has granted Priority Review for the New Drug Application (NDA) for Elafibranor in PBC, with a target PDUFA date set for June 10, 2024 .
準備方法
Synthetic Routes and Reaction Conditions
Elafibranor is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically includes:
Formation of the Core Structure: The core structure of elafibranor is formed through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its activity and selectivity
Industrial Production Methods
Industrial production of elafibranor involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain consistency and quality. The final product is then subjected to rigorous quality control tests to ensure it meets the required standards .
化学反応の分析
Types of Reactions
Elafibranor undergoes several types of chemical reactions, including:
Oxidation: Elafibranor can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on elafibranor, altering its activity.
Substitution: Substitution reactions can introduce new functional groups to the molecule, enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of elafibranor include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of elafibranor, which are studied for their pharmacological properties .
類似化合物との比較
Elafibranor is unique in its dual activation of PPAR α and δ receptors. Similar compounds include:
Pioglitazone: A PPAR γ agonist used for the treatment of type 2 diabetes.
Fenofibrate: A PPAR α agonist used for the treatment of hyperlipidemia.
Seladelpar: Another PPAR δ agonist being studied for the treatment of primary biliary cholangitis.
Compared to these compounds, elafibranor offers a broader range of effects due to its dual receptor activation, making it a promising candidate for the treatment of various metabolic and autoimmune diseases .
特性
IUPAC Name |
2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFKFHDSCQHOL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045330 | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |
| Record name | Elafibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
923978-27-2, 824932-88-9 | |
| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elafibranor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAFIBRANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Elafibranor?
A1: Elafibranor is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].
Q2: How does Elafibranor exert its therapeutic effects?
A2: By activating PPARα and PPARδ, Elafibranor regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].
Q3: What are the downstream effects of PPARα and PPARδ activation by Elafibranor?
A3: Elafibranor's activation of PPARα and PPARδ leads to:
- Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].
- Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].
- Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].
- Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].
Q4: What is the molecular formula and weight of Elafibranor?
A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of Elafibranor.
Q5: Is there any spectroscopic data available for Elafibranor?
A5: The provided research papers do not contain information regarding the spectroscopic characteristics of Elafibranor.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Elafibranor?
A6: While specific ADME details are limited in the provided papers, Elafibranor is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. Elafibranor demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].
Q7: What is the in vivo efficacy of Elafibranor in preclinical models of NASH?
A7: Elafibranor consistently demonstrated efficacy in various preclinical NASH models, including:
- Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].
- Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].
- High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].
Q8: Has Elafibranor shown efficacy in clinical trials for NASH?
A8: Elafibranor has been evaluated in clinical trials for NASH [, , , , , , , ]:
- Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].
Q9: Are there any in vitro studies supporting Elafibranor’s mechanism of action?
A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that Elafibranor:
- Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].
- Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].
- Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].
Q10: What is the safety profile of Elafibranor?
A10: Elafibranor has generally been well-tolerated in clinical trials [, , , , ].
- Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].
- Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].
- No significant weight gain or cardiac events were reported [].
Q11: Has Elafibranor been investigated for other indications besides NASH?
A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].
Q12: Are there any ongoing research efforts to develop Elafibranor further?
A12: Research continues to optimize Elafibranor’s therapeutic potential [, , ]:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)
